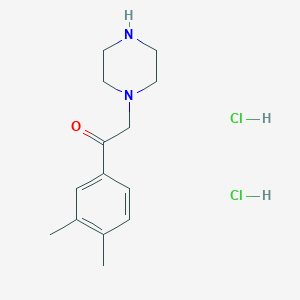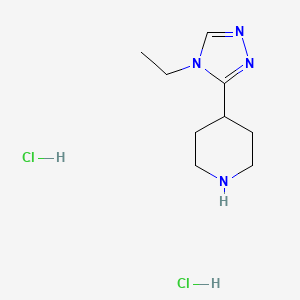
2-Chloro-6-(difluoromethoxy)benzaldehyde
Overview
Description
2-Chloro-6-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-2-1-3-7 (5 (6)4-12)13-8 (10)11/h1-4,8H . The molecular weight is 206.58 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 206.58 .Scientific Research Applications
Environmental Impact of Fluorinated Compounds
Fluorinated Alternatives to PFASs : Research on per- and polyfluoroalkyl substances (PFASs) and their fluorinated alternatives reveals concerns over persistence, bioaccumulation, and toxicity. Novel fluorinated alternatives such as hexafluoropropylene oxide dimer acid (HFPO-DA) have been identified as dominant global pollutants. Studies indicate these alternatives may exhibit comparable or greater toxicity than legacy PFASs, necessitating further toxicological evaluations to determine their safety for long-term use (Yu Wang et al., 2019).
Applications in Polymer Science
Polymerization of Aldehydes : The polymerization of substituted aldehydes, including haloaldehydes, has been systematically studied. Research discusses the preparation, purification, and characterization of monomers and polymers derived from such processes, highlighting potential practical applications based on the polymers' properties (P. Kubisa et al., 1980).
Environmental Remediation
Use of Redox Mediators : An enzymatic approach involving redox mediators has shown promise in the degradation of recalcitrant organic pollutants in wastewater. This method enhances the efficiency of pollutant degradation, offering a potential avenue for remediation of a wide spectrum of aromatic compounds present in industrial effluents (Maroof Husain & Q. Husain, 2007).
Analytical and Environmental Chemistry
Analysis of Fluoroalkylether Substances : Advances in high-resolution mass spectrometry have enabled the identification and analysis of emerging fluoroalkylether compounds in environmental and biomonitoring samples. This critical review provides an inventory of these compounds, discusses their environmental occurrence, fate, effects, and highlights the challenges and research avenues in understanding their impact (G. Munoz et al., 2019).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMXMSOVURIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

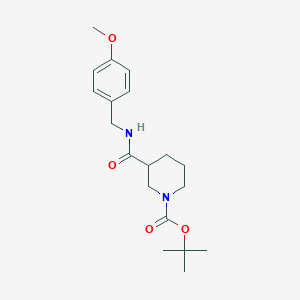
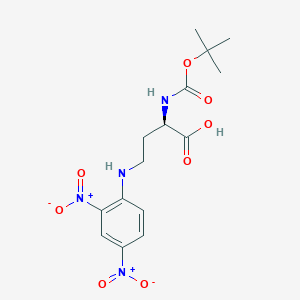
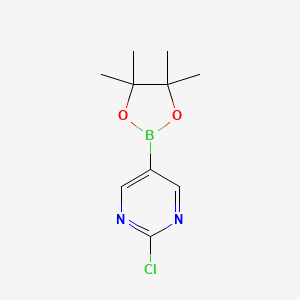

![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)

